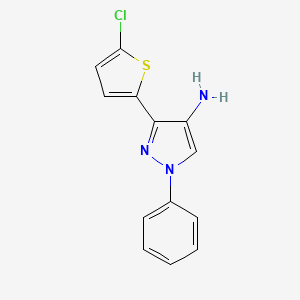
N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide: is a heterocyclic compound that combines the structural features of thiophene and thiadiazole These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide has shown promise in various biological assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the materials science field, the compound’s unique electronic properties are explored for applications in organic electronics and as a component in conductive polymers .
Wirkmechanismus
The exact mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide depends on its specific application. In antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms. For anticancer activity, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1,3,4-thiadiazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Widely used in medicinal chemistry for their anti-inflammatory and anticancer activities.
Uniqueness: N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide stands out due to its combined structural features of thiophene and thiadiazole, which may confer unique electronic properties and biological activities not observed in compounds containing only one of these moieties .
Eigenschaften
Molekularformel |
C8H7N3OS2 |
|---|---|
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H7N3OS2/c1-5-9-8(14-11-5)10-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,10,11,12) |
InChI-Schlüssel |
OKQYABIZUYOZKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=N1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)






![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)





